LogP Enhancement of +0.31 vs. 1-Chloro-4-phenylphthalazine Confers Superior Predicted Membrane Permeability
The measured/calculated logP of 1-chloro-4-(4-methylphenyl)phthalazine is 4.2586 , compared with 3.9502 for the unsubstituted phenyl analog 1-chloro-4-phenylphthalazine (CAS 10132-01-1) . This +0.31 logP difference (≈1.3‑fold higher octanol/water partition) is attributable to the para‑methyl substituent on the 4‑aryl ring .
| Evidence Dimension | Calculated/Measured LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.2586 (Chem960 prediction) |
| Comparator Or Baseline | 1-Chloro-4-phenylphthalazine: LogP = 3.9502 (Molbase prediction) |
| Quantified Difference | ΔlogP = +0.3084 (target compound 1.3‑fold more lipophilic) |
| Conditions | Computed logP values from Molbase and Chem960 platforms |
Why This Matters
Higher logP translates into increased predicted passive membrane permeability, which is a critical selection criterion when the compound is used as a starting scaffold for cell‑based screening libraries.
